molecular formula C21H20N2O2S B12126772 8'-methoxy-4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

8'-methoxy-4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B12126772
M. Wt: 364.5 g/mol
InChI Key: BHDONONVKHJEAS-UHFFFAOYSA-N
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Description

8’-methoxy-4’,4’,6’-trimethyl-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiro structure, which involves a single atom acting as a bridge between two rings, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-methoxy-4’,4’,6’-trimethyl-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the benzothiazole ring, followed by the construction of the pyrroloquinoline moiety. Key steps often involve cyclization reactions, methylation, and methoxylation under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

8’-methoxy-4’,4’,6’-trimethyl-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8’-methoxy-4’,4’,6’-trimethyl-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic devices.

Mechanism of Action

The mechanism of action of 8’-methoxy-4’,4’,6’-trimethyl-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The spiro structure allows for unique interactions with biological macromolecules, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8’-methoxy-4’,4’,6’-trimethyl-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and specificity.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

6-methoxy-9,11,11-trimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-3H-1,3-benzothiazole]-2-one

InChI

InChI=1S/C21H20N2O2S/c1-12-11-20(2,3)23-18-14(12)9-13(25-4)10-15(18)21(19(23)24)22-16-7-5-6-8-17(16)26-21/h5-11,22H,1-4H3

InChI Key

BHDONONVKHJEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)NC5=CC=CC=C5S4)OC)(C)C

Origin of Product

United States

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